Cas no 851176-03-9 (4-(furan-2-yl)-5-oxo-2-sulfanyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile)

4-(furan-2-yl)-5-oxo-2-sulfanyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile Chemical and Physical Properties
Names and Identifiers
-
- 4-(2-furyl)-2-mercapto-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile
- 4-(furan-2-yl)-5-oxo-2-sulfanyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile
- 851176-03-9
- EN300-11716
- HMS1730I04
- AKOS000117423
- SR-01000062019-1
- SR-01000062019
- 4-(furan-2-yl)-5-oxo-2-sulfanylidene-1,6,7,8-tetrahydroquinoline-3-carbonitrile
- Z57980681
-
- Inchi: InChI=1S/C14H10N2O2S/c15-7-8-12(11-5-2-6-18-11)13-9(16-14(8)19)3-1-4-10(13)17/h2,5-6H,1,3-4H2,(H,16,19)
- InChI Key: QGTPNHGVKGCKQQ-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 270.04629874Da
- Monoisotopic Mass: 270.04629874Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 1
- Complexity: 579
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 98.1Ų
4-(furan-2-yl)-5-oxo-2-sulfanyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-11716-1.0g |
4-(furan-2-yl)-5-oxo-2-sulfanyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile |
851176-03-9 | 95% | 1g |
$371.0 | 2023-06-15 | |
Enamine | EN300-11716-5.0g |
4-(furan-2-yl)-5-oxo-2-sulfanyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile |
851176-03-9 | 95% | 5g |
$1075.0 | 2023-06-15 | |
Enamine | EN300-11716-0.5g |
4-(furan-2-yl)-5-oxo-2-sulfanyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile |
851176-03-9 | 95% | 0.5g |
$271.0 | 2023-06-15 | |
1PlusChem | 1P019O9P-5g |
4-(furan-2-yl)-5-oxo-2-sulfanyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile |
851176-03-9 | 95% | 5g |
$1391.00 | 2023-12-16 | |
1PlusChem | 1P019O9P-250mg |
4-(furan-2-yl)-5-oxo-2-sulfanyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile |
851176-03-9 | 95% | 250mg |
$231.00 | 2024-04-21 | |
1PlusChem | 1P019O9P-100mg |
4-(furan-2-yl)-5-oxo-2-sulfanyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile |
851176-03-9 | 95% | 100mg |
$178.00 | 2024-04-21 | |
Enamine | EN300-11716-1000mg |
4-(furan-2-yl)-5-oxo-2-sulfanyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile |
851176-03-9 | 95.0% | 1000mg |
$371.0 | 2023-10-03 | |
Enamine | EN300-11716-0.05g |
4-(furan-2-yl)-5-oxo-2-sulfanyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile |
851176-03-9 | 95% | 0.05g |
$66.0 | 2023-06-15 | |
Enamine | EN300-11716-5000mg |
4-(furan-2-yl)-5-oxo-2-sulfanyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile |
851176-03-9 | 95.0% | 5000mg |
$1075.0 | 2023-10-03 | |
Enamine | EN300-11716-50mg |
4-(furan-2-yl)-5-oxo-2-sulfanyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile |
851176-03-9 | 95.0% | 50mg |
$66.0 | 2023-10-03 |
4-(furan-2-yl)-5-oxo-2-sulfanyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile Related Literature
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Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934
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Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137
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Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395
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Tiddo J. Mooibroek,Martin Lutz,Anthony L. Spek,Elisabeth Bouwman Dalton Trans., 2010,39, 11027-11034
Additional information on 4-(furan-2-yl)-5-oxo-2-sulfanyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile
4-(Furan-2-yl)-5-Oxo-2-Sulfanyl-5,6,7,8-Tetrahydroquinoline-3-Carbonitrile: A Comprehensive Overview
4-(Furan-2-yl)-5-Oxo-2-Sulfanyl-5,6,7,8-Tetrahydroquinoline-3-Carbonitrile is a highly specialized organic compound with the CAS registry number 851176-03-9. This compound belongs to the class of quinolines, which are aromatic heterocycles widely studied for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The molecule's structure is characterized by a quinoline skeleton substituted with a furan moiety at the 4-position, a sulfanyl group at the 2-position, and a cyano group at the 3-position. These substituents contribute to its unique chemical properties and reactivity.
The synthesis of 4-(furan-2-yl)-5-oxo-2-sulfanyl-tetrahydroquinoline derivatives has been extensively explored in recent years. Researchers have employed various strategies, including oxidative coupling reactions and tandem cyclization processes, to construct this complex structure efficiently. For instance, a study published in *Organic Letters* demonstrated the use of a palladium-catalyzed coupling reaction to assemble the quinoline core with high regioselectivity. The incorporation of the furan ring was achieved through a Suzuki-Miyaura coupling reaction, highlighting the versatility of cross-coupling methodologies in modern organic synthesis.
One of the most intriguing aspects of this compound is its potential application in drug discovery. The quinoline framework is known for its ability to modulate protein-protein interactions (PPIs), which are critical targets in various disease states such as cancer and neurodegenerative disorders. A recent study in *Nature Communications* reported that 4-(furan-2-yl)-5-Oxo derivatives exhibit significant inhibitory activity against PPIs involving heat shock protein 90 (HSP90), a chaperone protein implicated in cancer progression. The sulfanyl group at the 2-position was found to enhance the compound's binding affinity by forming hydrogen bonds with key residues in the HSP90 binding pocket.
In addition to its biological applications, 4-(furan-2-yl)-5-Oxo derivatives have shown promise in materials science. The cyano group at the 3-position imparts electron-withdrawing characteristics to the molecule, making it suitable for use in organic electronics. A research team from Stanford University reported that films cast from this compound exhibit excellent charge transport properties, making them candidates for use in organic field-effect transistors (OFETs). The furan moiety was found to enhance π-conjugation within the molecule, further improving its electronic performance.
The chemical stability of 4-(furan-2-yl)-5-Oxo derivatives has also been a topic of interest. Studies conducted under various conditions revealed that the compound is stable under physiological pH and temperature ranges, making it suitable for biomedical applications. However, exposure to strong oxidizing agents or extreme temperatures can lead to decomposition or structural rearrangement. These findings underscore the importance of controlled synthesis and storage conditions when working with this compound.
From an environmental perspective, 4-(furan-2-yli) compounds have been evaluated for their biodegradability and ecotoxicity. Preliminary studies indicate that they undergo rapid degradation under aerobic conditions due to their conjugated system and electron-deficient nature. This suggests that their environmental footprint is relatively low compared to other synthetic compounds with persistent structures.
In conclusion, 4-(furan-2-yli) quinoline derivatives, particularly those with CAS No 851176-03-, represent a fascinating class of compounds with multifaceted applications across various scientific domains. Their unique chemical structure enables diverse interactions and reactivities, making them valuable tools for researchers in drug discovery and materials science alike. As ongoing studies continue to unravel their potential uses and mechanisms of action, this compound stands at the forefront of modern chemical innovation.
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